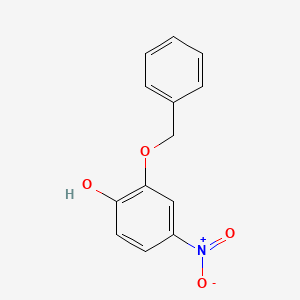

2-(Benzyloxy)-4-nitrophenol

Description

Significance of Nitro-Substituted Phenols and Benzyloxyaryl Ethers in Organic Chemistry

Nitro-substituted phenols are a class of organic compounds that have long captured the attention of chemists. The presence of a nitro group (-NO2), a strong electron-withdrawing group, on the phenol (B47542) ring significantly influences the compound's chemical properties. wikipedia.org This electron-withdrawing nature enhances the acidity of the phenolic hydroxyl group, making nitro-substituted phenols more acidic than phenol itself. libretexts.orgsips.org.in The position of the nitro group is crucial; its influence is more pronounced when located at the ortho or para positions relative to the hydroxyl group due to resonance effects. libretexts.orgsips.org.in Aromatic nitro compounds are also pivotal intermediates in the synthesis of various dyes and pharmaceuticals. scispace.com

Benzyloxyaryl ethers, on the other hand, are characterized by the presence of a benzyloxy group (-OCH2C6H5) attached to an aromatic ring. The benzyl (B1604629) group is widely employed as a protecting group for hydroxyl functionalities in multi-step organic synthesis. orgsyn.orgorganic-chemistry.org Its stability under various reaction conditions and the relative ease of its removal via methods like hydrogenolysis make it a versatile tool for synthetic chemists. orgsyn.orgorganic-chemistry.org The formation of benzyl ethers can be achieved through methods like the Williamson ether synthesis or by using reagents such as 2-benzyloxy-1-methylpyridinium triflate under milder conditions. orgsyn.orgorgsyn.orgbeilstein-journals.org

Rationale for Academic Investigation of 2-(Benzyloxy)-4-nitrophenol

The academic investigation of this compound is driven by the compound's potential as a versatile building block in organic synthesis. Its structure incorporates both a reactive nitro group and a protected hydroxyl group, offering multiple sites for chemical modification. The nitro group can be reduced to an amino group, which can then participate in a wide array of chemical transformations to construct more complex molecules. wikipedia.org The benzyloxy group serves as a stable protecting group for the phenolic oxygen, allowing for selective reactions at other positions of the molecule before its cleavage to reveal the free phenol. orgsyn.orgfiveable.me

This bifunctional nature makes this compound a valuable precursor for the synthesis of a variety of target molecules, including those with potential biological activity. For instance, it has been used as a key intermediate in the synthesis of novel anilide compounds that act as acyl CoA:cholesterol acyltransferase (ACAT) inhibitors, which are relevant in the study of cholesterol metabolism. lookchem.com

Overview of Research Directions and Scholarly Contributions

Research involving this compound and its isomers has explored several promising avenues. A significant area of focus is its utility in the synthesis of biologically active compounds. For example, the related compound 4-(benzyloxy)-2-nitrophenol (B132044) has been utilized as a synthetic building block in the creation of fluorescent ion indicators. chemsrc.commedchemexpress.commedchemexpress.com

Furthermore, derivatives of benzyloxynitrophenols have been investigated for their potential in medicinal chemistry. For instance, N-(2-aminoethyl)-N-benzyloxyphenyl benzamides, synthesized from precursors like 4-nitrophenol (B140041), have been identified as potent inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis. nih.gov The synthesis of various substituted quinoline (B57606) derivatives, which are known for their diverse biological activities, has also utilized benzyloxynitrophenol intermediates. tandfonline.com

Scholarly work has also detailed the synthesis of Schiff base ligands derived from 4-(benzyloxy)-2-hydroxybenzaldehyde (B183881), a related compound, and their transition metal complexes, which have been studied for their antioxidant and antimicrobial activities. researchgate.net The synthesis of 4-benzyloxyindole, a protected hydroxylated indole, has been achieved through a process involving 6-benzyloxy-2-nitrotoluene, highlighting the synthetic utility of the benzyloxy and nitro functionalities on an aromatic ring. orgsyn.org

The structural and synthetic aspects of benzyloxynitrophenol derivatives continue to be an active area of research, with studies focusing on their crystal structures and intermolecular interactions. researchgate.netnih.gov

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for its application in research and synthesis. guidechem.comnih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C13H11NO4 |

| Molecular Weight | 245.23 g/mol |

| Melting Point | 83-85 °C |

| Boiling Point (Predicted) | 440.5 ± 35.0 °C |

| Flash Point (Predicted) | 220.2 ± 25.9 °C |

| Density (Predicted) | 1.329 ± 0.06 g/cm³ |

| Refractive Index (Predicted) | 1.633 |

| LogP | 3.23 |

| CAS Registry Number | 50352-33-5 |

Data sourced from Guidechem. guidechem.com

Synthesis of this compound

One reported synthetic route to this compound involves the reaction of 4-nitrocatechol (B145892) with benzyl chloride or benzyl bromide. guidechem.com Another approach starts from 1-benzyloxy-2-methoxy-4-nitrobenzene.

Properties

IUPAC Name |

4-nitro-2-phenylmethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STAAMFWKDIAVEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10508522 | |

| Record name | 2-(Benzyloxy)-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10508522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50352-33-5 | |

| Record name | 2-(Benzyloxy)-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10508522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 2 Benzyloxy 4 Nitrophenol and Its Analogues

Established Synthetic Pathways for 2-(Benzyloxy)-4-nitrophenol

The traditional synthesis of this compound relies on well-established organic reactions, including etherification and nitration. These methods are often performed in a stepwise manner, allowing for the controlled construction of the target molecule.

Phenolic Etherification via Williamson Synthesis Derivatives

The Williamson ether synthesis is a cornerstone for forming the ether bond in this compound. masterorganicchemistry.comwikipedia.org This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. wikipedia.org In the context of synthesizing this compound, this can be approached in two primary ways:

Benzylation of a pre-functionalized nitrophenol: One common route involves the reaction of 4-nitrocatechol (B145892) with benzyl (B1604629) chloride or benzyl bromide. guidechem.com The phenolic hydroxyl group is deprotonated using a base, such as potassium carbonate or sodium hydroxide, to form the more nucleophilic phenoxide ion. orgsyn.orgvaia.com This ion then displaces the halide from the benzyl halide to form the desired ether. vaia.com

Alkylation of a benzyloxyphenol: Alternatively, one can start with 2-benzyloxyphenol and introduce the nitro group in a subsequent step. unimi.it The synthesis of the 2-benzyloxyphenol precursor can be achieved by the alkylation of catechol with benzyl chloride in the presence of a strong base like potassium hydroxide. evitachem.com

The choice between these pathways often depends on the availability of starting materials and the desired regioselectivity of the subsequent reactions.

Table 1: Key Reagents in Williamson Ether Synthesis for this compound and Analogues

| Reactant 1 | Reactant 2 | Base | Product |

| 4-Nitrocatechol | Benzyl chloride | Potassium carbonate | This compound |

| 2-Methyl-3-nitrophenol | Benzyl chloride | Potassium carbonate | 6-Benzyloxy-2-nitrotoluene orgsyn.org |

| 4-Nitrophenol (B140041) | Methyl iodide | Sodium hydroxide | 1-Methoxy-4-nitrobenzene vaia.com |

| Catechol | Benzyl chloride | Potassium hydroxide | 2-Benzyloxyphenol evitachem.com |

Nitration Reactions of Benzyloxy-Substituted Phenols

The introduction of a nitro group onto the aromatic ring is a critical step and is typically achieved through electrophilic aromatic substitution. smolecule.com When starting with 2-benzyloxyphenol, nitration is directed by the existing substituents. The benzyloxy group is an ortho-, para-director.

Common nitrating agents include a mixture of concentrated nitric acid and sulfuric acid. smolecule.com The reaction conditions, particularly temperature, must be carefully controlled to prevent over-nitration and the formation of unwanted isomers. smolecule.com For instance, conducting the nitration at low temperatures (0–5°C) can enhance the selectivity for the desired product. smolecule.com

An alternative and often milder nitrating agent is ceric ammonium (B1175870) nitrate (B79036) (CAN) in acetonitrile. unimi.it This reagent has been shown to be effective for the nitration of 2-benzyloxyphenol, providing the o- and p-nitrated products in high yield. unimi.it

Table 2: Comparison of Nitrating Agents for 2-Benzyloxyphenol

| Nitrating Agent | Solvent | Temperature | Key Observations |

| HNO₃ / H₂SO₄ | Not specified | 0–5°C | Standard method, requires careful temperature control to avoid side reactions. smolecule.com |

| Ceric Ammonium Nitrate (CAN) | Acetonitrile | -5°C to 0°C | Provides high yields of mono-nitrated products, minimizing dinitration. unimi.it |

| Sodium Nitrate / Sulfuric Acid | Dichloromethane | -10°C | Another effective method for nitration. unimi.it |

Multi-Step Conversions from Precursor Aromatic Compounds

The synthesis of this compound can be part of a larger synthetic sequence starting from simpler aromatic compounds. libretexts.org For example, a synthesis might begin with a more readily available substituted benzene (B151609) and involve a series of reactions to introduce the necessary functional groups in the correct positions. libretexts.org

The order of reactions is crucial. For instance, if a Friedel-Crafts reaction is part of the sequence, it must be performed before nitration, as the strongly deactivating nitro group would inhibit the Friedel-Crafts reaction. libretexts.org A typical multi-step synthesis involves the strategic protection and deprotection of functional groups to achieve the desired substitution pattern.

Advancements in Synthetic Protocols

To overcome some of the limitations of traditional batch synthesis, such as long reaction times and safety concerns with nitration, more advanced synthetic protocols have been developed.

Application of Phase-Transfer Catalysis in Etherification

Phase-transfer catalysis (PTC) is a powerful technique for accelerating reactions between reactants in immiscible phases. wikipedia.org In the Williamson ether synthesis, where one reactant (the phenoxide) may be in an aqueous or solid phase and the other (the alkyl halide) in an organic phase, a phase-transfer catalyst can facilitate the transfer of the phenoxide ion into the organic phase. wikipedia.org

Quaternary ammonium salts, such as benzyltriethylammonium chloride, are commonly used as phase-transfer catalysts. wikipedia.orgbiomedres.us The use of PTC can lead to milder reaction conditions, increased reaction rates, and higher yields. biomedres.usijche.com For example, the synthesis of ethyl 2-(4-nitrophenoxy)acetate from p-nitrophenol and ethyl 2-bromoacetate has been successfully carried out using a solid-liquid PTC system with potassium carbonate as the base, enhanced by ultrasound irradiation. ijche.com

Continuous-Flow Synthesis Methodologies

Continuous-flow synthesis has emerged as a safer and more efficient alternative to traditional batch processing, particularly for potentially hazardous reactions like nitration. acs.orgnih.gov In a flow reactor, small volumes of reactants are continuously mixed and reacted, allowing for better control over reaction parameters such as temperature and reaction time. acs.org

Green Chemistry Principles in Synthetic Route Design

The synthesis of this compound and its analogs is increasingly guided by the principles of green chemistry, which prioritize the use of environmentally benign reagents and conditions. These approaches aim to minimize waste, reduce energy consumption, and employ renewable resources.

Key green chemistry strategies in this context include:

Solvent-Free Reactions: A notable advancement is the Williamson ether synthesis conducted under solvent-free conditions. This method efficiently produces aryl ethers by reacting phenols with reagents like benzyl chloride in the presence of a solid base such as sodium bicarbonate or potassium carbonate. researchgate.net The reaction proceeds rapidly at low temperatures, yielding high-purity products with excellent yields. researchgate.net This approach is not only environmentally friendly but also offers advantages like mild reaction conditions and easy work-up procedures. researchgate.net

Eco-Friendly Reagents and Catalysts: The use of green methylation reagents like dimethyl carbonate (DMC) is gaining prominence for the etherification of phenolic compounds. acs.org DMC is a non-toxic alternative to traditional hazardous reagents. acs.org Research has focused on developing efficient catalytic systems for reactions involving DMC, including the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). acs.org Additionally, the development of solid acid catalysts, such as sulfonic-acid-functionalized hyper-cross-linked poly(2-naphthol), provides a reusable and environmentally safer option for protection reactions involving phenols. researchgate.net

Microwave-Assisted Synthesis: Novel techniques like microwave-assisted synthesis have shown promise in reducing reaction times and energy requirements for the synthesis of etherified phenols. science.gov.az

Biocatalytic Synthesis: Enzymatic methods are also being explored as a green alternative. science.gov.az These methods can improve the selectivity and yield of etherified phenols while operating under mild conditions. science.gov.az

The broader application of green chemistry in the synthesis of related compounds, such as the use of plant extracts for the fabrication of gold nanoparticles for the reduction of 4-nitrophenol, further underscores the shift towards sustainable chemical processes. sciepublish.comnih.gov

Synthesis of Key Derivatives and Functionalized Analogues

The strategic modification of this compound allows for the creation of a diverse range of derivatives with tailored properties. These transformations often target the nitro group, the benzyloxy moiety, or the aromatic ring.

The reduction of the nitro group in this compound and its analogs to form the corresponding aminophenol is a crucial transformation for the synthesis of various bioactive molecules and ligands. Several methods are available for this reduction, with the choice of reagent often depending on the presence of other functional groups.

Common reduction methods include:

Catalytic Hydrogenation: This is a widely used and often preferred method for reducing aromatic nitro groups. masterorganicchemistry.com Catalysts such as palladium on carbon (Pd/C), platinum on carbon, or Raney nickel are effective. masterorganicchemistry.comcommonorganicchemistry.com A key advantage of catalytic hydrogenation is its efficiency; however, care must be taken as some catalysts, like Pd/C, can also cleave benzyl ethers, a common protecting group. commonorganicchemistry.comyoutube.com To address this, specialized catalysts like palladium-nickel bimetallic nanoparticles have been developed for the chemoselective hydrogenation of nitrobenzyl ethers to aminobenzyl ethers without cleaving the benzyl ether. researchgate.net The reaction conditions, including solvent and pressure, can be optimized to enhance selectivity. For instance, the hydrogenation of nitrophenols can be carried out in aqueous solutions with sodium borohydride (B1222165) or in methanol (B129727) under a hydrogen atmosphere. rsc.org

Metal/Acid Systems: The use of easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., hydrochloric acid or acetic acid) is a classic and effective method for nitro group reduction. masterorganicchemistry.comcommonorganicchemistry.com Tin(II) chloride (SnCl₂) is particularly useful for its mildness, allowing for the reduction of nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com

Other Reducing Agents: Sodium sulfide (B99878) (Na₂S) can be employed, especially when acidic or hydrogenation conditions are not suitable. commonorganicchemistry.com It can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com

The resulting aminophenol, 2-amino-4-nitrophenol (B125904) (after debenzylation), is a versatile intermediate for further functionalization.

Table 1: Comparison of Reduction Methods for Nitroarenes

| Method | Catalyst/Reagent | Advantages | Disadvantages |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ with Pd/C, Pt/C, or Raney Nickel | High efficiency, clean reaction. | Can also reduce other functional groups like benzyl ethers. commonorganicchemistry.comyoutube.com |

| Metal/Acid | Fe, Sn, or Zn with HCl or Acetic Acid | Mild conditions, good for sensitive substrates. masterorganicchemistry.comcommonorganicchemistry.com | Can generate metallic waste. |

| Tin(II) Chloride | SnCl₂ | Mild, chemoselective. commonorganicchemistry.com | Stoichiometric amounts of tin salts are produced. |

The benzyloxy group in this compound serves as a protective group for the phenolic hydroxyl, and its selective cleavage is a key step in many synthetic pathways.

Methods for the selective deprotection of benzyl ethers include:

Catalytic Hydrogenolysis: This is a common and efficient method for cleaving benzyl ethers. youtube.com The reaction is typically carried out using hydrogen gas and a palladium on carbon (Pd/C) catalyst. youtube.com This method is advantageous because it is clean and the by-product, toluene (B28343), is easily removed. youtube.com The selectivity of this reaction allows for the deprotection of a benzyl ether without affecting other types of ethers, such as ethyl ethers, that may be present in the molecule. youtube.com

Acid-Catalyzed Cleavage: Strong acids like hydrogen bromide (HBr) can also be used to cleave benzyl ethers. youtube.com However, this method is limited to substrates that are stable under acidic conditions. organic-chemistry.org

Oxidative Cleavage: For substituted benzyl ethers, such as the p-methoxybenzyl (PMB) ether, oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is possible. organic-chemistry.org Recent developments have also enabled the use of DDQ for the cleavage of simple benzyl ethers through photoirradiation. organic-chemistry.org Fungal peroxygenases have also been shown to catalyze the H₂O₂-dependent cleavage of methyl benzyl ethers, suggesting potential for biocatalytic approaches. nih.gov

The aromatic ring of this compound can be further functionalized through the introduction of various substituents, including halogens. This is typically achieved through electrophilic aromatic substitution reactions.

For instance, the synthesis of phenoxazine (B87303) derivatives can involve the reaction of a substituted 2-aminophenol (B121084) with a di- or tri-substituted aromatic compound. acs.orgresearchgate.net In one example, the reaction of 2-hydroxyaniline with 4,5-difluoro-1,2-dinitrobenzene in the presence of a base like sodium carbonate leads to the formation of a phenoxazine. acs.org The reaction likely proceeds through a nucleophilic aromatic substitution where the phenoxide displaces a fluoride (B91410) ion, followed by an intramolecular cyclization of the amine. acs.org

The introduction of other substituents can be achieved through various palladium-catalyzed cross-coupling reactions. For example, the O-arylation of phenols can be used to synthesize a variety of substituted diaryl ethers, which can then be used to create more complex heterocyclic systems. orientjchem.org

Reductive cyclization is a powerful strategy for constructing heterocyclic systems, such as phenoxazines, from appropriately substituted nitroarenes like this compound. This process typically involves the reduction of the nitro group to an amine, followed by an intramolecular cyclization.

One common approach involves the reduction of a 2-nitrophenol (B165410) derivative to the corresponding 2-aminophenol, which can then undergo cyclization. For example, the synthesis of phenoxazine nucleoside analogs has been achieved by first reducing a 4-(alkoxy)-2-nitrophenol to the corresponding aniline (B41778). nih.gov This aniline is then reacted with a substituted pyrimidine, followed by cyclization to form the phenoxazine ring system. nih.gov

Alternatively, intramolecular cyclization can be achieved through palladium-catalyzed reactions. For instance, N-allyl-2-aminophenols can undergo a palladium(II)-catalyzed alkoxyacyloxylation to form functionalized dihydro-1,4-benzoxazines. nih.gov

The synthesis of phenoxazines can also be achieved through the reaction of 2-aminophenols with catechols or benzoquinones. More recent methods involve copper-catalyzed intramolecular O-arylation of 2-[N-(2-chlorophenyl)amino]phenols to form N-aryl phenoxazines. researchgate.net A metal-free approach for the formal synthesis of phenoxazine involves the O-arylation of a phenol (B47542) with a diaryliodonium salt, followed by an intramolecular N-arylation to form the cyclized product. nih.gov

The aminophenol derivative obtained from the reduction of this compound is a valuable precursor for the synthesis of various ligands, most notably Schiff bases. Schiff bases are formed through the condensation reaction of a primary amine with an aldehyde or ketone.

The synthesis of Schiff bases from 2-amino-4-nitrophenol typically involves reacting it with a suitable aldehyde, such as salicylaldehyde (B1680747) or a heterocyclic aldehyde like thiophene-2-carboxaldehyde or pyrrole-2-carboxaldehyde. nih.govjocpr.com These reactions are often carried out in a solvent like ethanol (B145695) and may be refluxed to drive the reaction to completion. rsc.orgscirp.org

The resulting Schiff base ligands, which can have donor atom sets like N₂O₂, are capable of coordinating with various transition metals to form metal complexes. rsc.org The synthesis of these complexes often involves reacting the Schiff base ligand with a metal salt, such as cobalt(II) sulfate (B86663), in a suitable solvent. jocpr.com The pH of the reaction mixture may be adjusted to facilitate the deprotonation of the ligand and subsequent complexation. jocpr.com

These Schiff base complexes have been studied for their potential applications in various fields, including catalysis and medicinal chemistry. rsc.orgscispace.comresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Amino-4-nitrophenol |

| 2-Hydroxyaniline |

| 4,5-Difluoro-1,2-dinitrobenzene |

| Acetic anhydride |

| Benzyl chloride |

| Dimethyl carbonate |

| N-allyl-2-aminophenols |

| Palladium on carbon |

| Phenoxazine |

| Potassium carbonate |

| Pyrrole-2-carboxaldehyde |

| Raney nickel |

| Salicylaldehyde |

| Sodium bicarbonate |

| Sodium borohydride |

| Sodium sulfide |

| Thiophene-2-carboxaldehyde |

| Tin(II) chloride |

| Toluene |

Elucidation of Chemical Reactivity and Transformation Mechanisms of 2 Benzyloxy 4 Nitrophenol

Reaction Kinetics and Mechanistic Pathways of the Nitro Group

The nitro group (-NO₂) is a powerful electron-withdrawing group that strongly influences the reactivity of the aromatic ring. Its presence deactivates the ring towards electrophilic substitution while activating it for nucleophilic attack. Furthermore, the nitro group itself is susceptible to reduction under various conditions.

The reduction of the nitro group to an amino group (-NH₂) is a fundamental transformation in organic synthesis, often representing a key step in the preparation of anilines and other derivatives. This conversion can be achieved through both catalytic and non-catalytic methods.

Catalytic Reduction: Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its efficiency and often clean reaction profiles. Various metal catalysts are effective for this transformation.

Palladium on Carbon (Pd/C): This is a common and efficient catalyst for the reduction of nitro groups. For instance, the reduction of 4-benzyloxynitrobenzene to 4-(benzyloxy)aniline (B124853) is effectively carried out using hydrogen gas with a 10% Pd/C catalyst in a solvent like methanol (B129727) or ethanol (B145695). This method is generally selective for the nitro group, leaving other reducible groups like benzyl (B1604629) ethers intact under controlled conditions. rsc.org

Nickel Boride: Generated in situ from nickel(II) chloride and sodium borohydride (B1222165) in methanol, nickel boride is an inexpensive and efficient reagent for the deprotection of benzyloxycarbonyl (Cbz) protected amines and phenols, proceeding via hydrogenolysis. researchgate.net

Copper-Based Catalysts: Copper nanoparticles (CuNPs) and copper(II) complexes have demonstrated significant catalytic activity in the reduction of 4-nitrophenol (B140041) using sodium borohydride (NaBH₄) as a reducing agent. nih.govnih.gov Studies on copper(II) complexes with Schiff base ligands showed high conversion rates of 4-nitrophenol to 4-aminophenol (B1666318). nih.gov The reaction rate is often monitored by UV-Vis spectroscopy, tracking the disappearance of the 4-nitrophenolate (B89219) ion peak around 400 nm. nih.govmdpi.com

Other Noble Metal Catalysts: Gold (Au), platinum (Pt), and silver (Ag) nanoparticles are also highly effective catalysts for the reduction of nitrophenols. rsc.orgmdpi.comnih.govrsc.org The catalytic activity can be enhanced by synergistic effects when used in bimetallic formulations (e.g., Au-Pt) or with specific supports like graphene or titania. rsc.orgnih.gov

The reduction of 4-nitrophenol is a thermodynamically favorable process but possesses a high kinetic barrier, necessitating the use of a catalyst to facilitate the reaction between the nitrophenol and the reducing agent, such as NaBH₄. nih.gov

Non-Catalytic Reduction: While less common for selective transformations, non-catalytic methods can also be used. The reaction of (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene with hydrazine (B178648) hydrate (B1144303) in the presence of Raney nickel (which acts as a catalyst) showcases a reduction coupled with cyclization to form an indole. orgsyn.org Although Raney nickel is a catalyst, the use of hydrazine as the hydrogen source represents an alternative to high-pressure hydrogenation.

| Catalyst System | Reducing Agent | Substrate Example | Key Findings | Reference |

|---|---|---|---|---|

| 10% Pd/C | H₂ gas | 4-Benzyloxynitrobenzene | High yield (87.5–88.2%) reduction to the corresponding aniline (B41778). | |

| NiCl₂·6H₂O / NaBH₄ | NaBH₄ (generates Nickel Boride) | N/O-Cbz protected compounds | Efficient deprotection via hydrogenolysis at ambient temperature. | researchgate.net |

| Copper(II)-Schiff Base Complexes | NaBH₄ | 4-Nitrophenol | High conversion rates (up to 97.5%) to 4-aminophenol. | nih.gov |

| Copper Nanowires (CuNWs) | NaBH₄ | 4-Nitrophenol | Excellent performance with 99% reduction in 60 seconds. | nih.gov |

| Fe₂O₃@Pt on Sodium Sesquicarbonate | NaBH₄ | 4-Nitrophenol | Highly efficient and stable catalytic performance due to synergistic effects. | nih.gov |

Nucleophilic aromatic substitution (SₙAr) is a critical reaction pathway for aryl compounds bearing strong electron-withdrawing groups. fishersci.co.uk The nitro group in 2-(Benzyloxy)-4-nitrophenol is a potent activator for this type of reaction.

The reaction proceeds via an addition-elimination mechanism . youtube.com A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a suitable leaving group. This initial attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex . youtube.com The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro group, which provides significant stabilization. The reaction is completed when the leaving group is expelled, restoring the aromaticity of the ring.

The rate of SₙAr reactions is highly dependent on the position of the nitro group relative to the leaving group. The reaction is fastest when the nitro group is positioned ortho or para to the leaving group, as this allows for direct delocalization of the negative charge of the Meisenheimer complex onto the nitro group. youtube.commasterorganicchemistry.com If the nitro group is in the meta position, this direct stabilization is not possible, and the reaction rate is significantly slower. masterorganicchemistry.com In this compound, the nitro group is ortho to the benzyloxy group and para to any potential leaving group at the C1 position, strongly activating the ring for nucleophilic substitution at these sites.

Reactivity of the Benzyloxy Moiety

The benzyloxy group (-OCH₂Ph) serves primarily as a protecting group for the phenolic hydroxyl. Its stability under a range of conditions and its susceptibility to cleavage under specific, mild conditions make it valuable in multi-step synthesis.

The removal of the benzyl group to unveil the free phenol (B47542) is a common synthetic operation. Several methods are available, with the choice depending on the presence of other functional groups in the molecule.

Catalytic Hydrogenolysis: This is the most common method for benzyl ether cleavage. The reaction involves hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. organic-chemistry.org The process is typically clean and high-yielding, producing the deprotected alcohol and toluene (B28343) as a byproduct. organic-chemistry.org This method is generally not suitable for molecules containing other reducible functional groups, such as alkenes or alkynes, although some selectivity can be achieved. rsc.org

Acid-Catalyzed Cleavage: Strong acids can cleave benzyl ethers, but this method is limited to substrates that can withstand harsh acidic conditions. organic-chemistry.org

Oxidative Cleavage: Oxidizing agents can also be used for debenzylation. A notable method involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.orgresearchgate.net This reaction is particularly useful for p-methoxybenzyl (PMB) ethers, which are more easily oxidized, but protocols for simple benzyl ethers using photoirradiation have also been developed. organic-chemistry.orgresearchgate.net Visible-light-mediated oxidative debenzylation with DDQ provides a mild alternative to hydrogenolysis, which is advantageous when other functional groups are sensitive to reduction. researchgate.net

Photocleavage: The related 2-nitrobenzyl group is well-known as a photolabile protecting group, which can be cleaved upon irradiation with UV light. organic-chemistry.orgthieme-connect.de This allows for deprotection under neutral conditions, which is valuable in the synthesis of sensitive biomolecules. thieme-connect.de

| Method | Reagents | Conditions | Advantages | Limitations | Reference |

|---|---|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Ambient pressure and temperature | Clean, high-yielding, common | Incompatible with reducible groups (alkenes, alkynes) | organic-chemistry.org |

| Oxidative Cleavage | DDQ | CH₂Cl₂/H₂O, often with photoirradiation | Mild, orthogonal to hydrogenolysis | Stoichiometric oxidant required, potential for over-oxidation | organic-chemistry.orgresearchgate.net |

| Acid-Catalyzed Cleavage | Strong acids (e.g., HBr, BBr₃) | Varies | Effective for robust molecules | Harsh conditions, poor functional group tolerance | organic-chemistry.org |

| Photocleavage (for 2-nitrobenzyl analog) | UV Light (e.g., 350 nm) | Neutral, often in solvents like EtOH or dioxane | Spatially and temporally controlled deprotection | Requires specific chromophore, potential side reactions with photoproducts | thieme-connect.de |

The benzylic C-H bonds of the -OCH₂Ph group are activated towards radical and oxidative reactions due to the stability of the resulting benzylic radical or cation intermediate. While specific studies on the benzylic functionalization of this compound are not widely reported, general methodologies for such transformations exist. For example, electrochemical methods have been used to tune the benzylic C-H functionalization of related (thio)xanthene structures. mdpi.com Oxidation of the benzyloxy group can lead to the formation of benzaldehyde (B42025) derivatives. These reactions, however, are often less controlled than the cleavage of the C-O bond and are not typically the primary intended reactive pathway for this functional group when it is used as a protecting group.

Phenolic Hydroxyl Group Reactivity

The phenolic hydroxyl group (-OH) in this compound is acidic due to the resonance stabilization of the corresponding phenoxide anion. The electron-withdrawing nitro group further enhances this acidity. This acidity allows the phenol to be readily deprotonated by a base, such as potassium tert-butoxide or sodium hydroxide, to form a potassium or sodium phenoxide salt. google.com This phenoxide is a potent nucleophile and can participate in a variety of reactions, including:

Etherification (Williamson Ether Synthesis): Reaction with alkyl halides to form other ethers.

Esterification: Reaction with acyl chlorides or acid anhydrides to form phenyl esters.

The hydroxyl group itself can be used as a directing group in electrophilic aromatic substitution, although its activating effect is counteracted by the strong deactivating effect of the nitro group on the same ring. Its primary reactivity in this molecular context is as a proton donor and, upon deprotonation, as a nucleophile.

Etherification and Esterification Reactions

The phenolic hydroxyl group of this compound is a key functional group that readily participates in etherification and esterification reactions. These transformations are fundamental in modifying the compound's properties for various synthetic applications.

Etherification: The most common method for the etherification of phenols is the Williamson ether synthesis. organic-chemistry.org This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. organic-chemistry.orgmasterorganicchemistry.com This is followed by a nucleophilic substitution (SN2) reaction with an alkyl halide. Given the presence of the benzyl ether, milder bases like silver(I) oxide (Ag₂O) can be employed for selective reactions, particularly when dealing with complex substrates containing multiple hydroxyl groups. organic-chemistry.org

Another modern approach for benzylation that operates under neutral conditions involves the use of reagents like 2-benzyloxy-1-methylpyridinium triflate. beilstein-journals.org This salt acts as an electrophilic benzyl source upon warming, avoiding the need for strongly basic or acidic conditions that might be incompatible with the nitro group or the existing ether linkage. beilstein-journals.org

Esterification: Esterification of the phenolic hydroxyl group is typically achieved by reaction with carboxylic acid derivatives, most commonly acyl chlorides or anhydrides, in the presence of a base like pyridine (B92270) or triethylamine. The base neutralizes the HCl or carboxylic acid byproduct. The p-nitrophenyl ester group is a well-known activated ester used in peptide synthesis because p-nitrophenol is a good leaving group. ontosight.ai Similarly, the phenolic group of this compound can be acylated to form esters. These reactions are generally efficient and provide a straightforward method for introducing a wide variety of acyl groups.

The table below summarizes typical conditions for these reactions.

| Reaction Type | Reagents | Base/Catalyst | Solvent | Conditions | Product Type |

| Etherification | Alkyl Halide (e.g., R-Br, R-I) | NaH, K₂CO₃ | DMF, Acetonitrile | Room Temp. to Reflux | Alkyl Aryl Ether |

| Esterification | Acyl Chloride (RCOCl) | Pyridine, Et₃N | Dichloromethane, THF | 0 °C to Room Temp. | Phenyl Ester |

| Esterification | Carboxylic Anhydride ((RCO)₂O) | Pyridine, DMAP | Dichloromethane, THF | Room Temp. to Reflux | Phenyl Ester |

This table presents generalized reaction conditions for the etherification and esterification of phenolic compounds.

Metal Complexation and Coordination Chemistry

While direct metal complexation studies with this compound as a standalone ligand are not extensively documented, the closely related derivative, 4-(benzyloxy)-2-hydroxybenzaldehyde (B183881), is a precursor to a wide range of Schiff base ligands that demonstrate significant coordination capabilities. chesci.comresearchgate.netnih.gov These Schiff bases are typically synthesized through the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various primary amines, including aminophenols. researchgate.netnih.gov

One such derivative is 2-((4-(benzyloxy)-2-hydroxybenzylidene)amino)-6-chloro-4-nitrophenol. researchgate.net In the resulting Schiff base ligands, the phenolic oxygen from the original benzaldehyde moiety and the nitrogen atom of the newly formed imine group act as donor atoms. researchgate.netnih.gov These ligands typically behave as bidentate or tridentate chelating agents, coordinating with a central metal ion. chesci.com

Studies have reported the synthesis and characterization of numerous transition metal complexes with these types of ligands. The metals successfully complexed include Cobalt(II), Nickel(II), Copper(II), and Zinc(II). researchgate.netresearchgate.net Spectroscopic and analytical data from these studies suggest that the ligands coordinate to the metal ions in a 1:1 molar ratio. researchgate.net The resulting complexes often exhibit geometries such as square planar or octahedral, with the coordination sphere typically completed by solvent molecules (e.g., water) or counter-ions (e.g., acetate). researchgate.netbohrium.com The low molar conductance values of these complexes in solution indicate their non-electrolytic nature. researchgate.net

The table below lists transition metals known to form complexes with Schiff base ligands derived from the 4-(benzyloxy)-2-hydroxy-phenyl scaffold.

| Metal Ion | Ligand Type | Coordination Sites | Reported Geometry |

| Co(II) | Schiff Base | Phenolic Oxygen, Imine Nitrogen | Octahedral |

| Ni(II) | Schiff Base | Phenolic Oxygen, Imine Nitrogen | Octahedral, Square Planar bohrium.com |

| Cu(II) | Schiff Base | Phenolic Oxygen, Imine Nitrogen | Octahedral, Square Planar bohrium.com |

| Zn(II) | Schiff Base | Phenolic Oxygen, Imine Nitrogen | Octahedral, Tetrahedral researchgate.net |

This table is based on data for Schiff base ligands derived from 4-(benzyloxy)-2-hydroxybenzaldehyde, a structural analog of this compound.

Investigations into Electron Transfer Processes and Redox Chemistry

The redox chemistry of this compound is dominated by the two key functional moieties: the reducible nitro group and the oxidizable phenol system. An oxidation-reduction (redox) reaction involves the transfer of electrons between two species, resulting in a change in their oxidation states. libretexts.org

Reduction: The most significant electron transfer process for this compound is the reduction of the aromatic nitro group. This transformation is a common and well-understood reaction in organic synthesis. The nitro group can be reduced to a primary amino group (-NH₂) using various reducing agents. Standard methods include catalytic hydrogenation with hydrogen gas over a metal catalyst like palladium on carbon (Pd/C) or Raney nickel. google.com This process is often clean and high-yielding. Alternative reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or sodium dithionite (B78146) (Na₂S₂O₄) can also be employed.

Electrochemical studies on the related compound 4-nitrophenol in dimethylformamide (DMF) show that it is initially reduced to a radical anion. rsc.org This radical anion is then rapidly protonated by a proton source, which can be the parent phenol itself, to form a neutral radical species. rsc.org At higher temperatures, this radical can undergo further electrochemical reduction. rsc.org This mechanism, involving the transfer of electrons to the nitroaromatic system, is expected to be similar for this compound. The reduction of 4-nitrophenol is a model reaction often used to test the efficacy of catalysts. researchgate.net

Oxidation: The phenolic portion of the molecule is susceptible to oxidation. The phenolic hydroxyl group can be oxidized to form quinone-type structures, particularly with strong oxidizing agents. Additionally, the benzyloxy group itself can undergo oxidation, potentially leading to the formation of benzaldehyde derivatives. The presence of the electron-withdrawing nitro group can influence the oxidation potential of the phenol ring.

The table below outlines the primary redox transformations for this compound.

| Process | Functional Group | Reagents/Conditions | Product Functional Group |

| Reduction | Nitro (-NO₂) | H₂, Pd/C; Raney Ni; SnCl₂/HCl | Amino (-NH₂) |

| Oxidation | Phenol (-OH) | Strong Oxidizing Agents (e.g., CrO₃) | Quinone |

| Oxidation | Benzyl Ether (-OCH₂Ph) | Oxidizing Agents | Benzaldehyde derivatives |

Advanced Spectroscopic and Structural Characterization of 2 Benzyloxy 4 Nitrophenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

For the related compound, 2-(benzyloxy)-4-fluoro-1-nitrobenzene (B184602) , the ¹H NMR spectrum (in CDCl₃) shows characteristic signals for the aromatic protons. rsc.org The benzylic protons appear as a singlet at 5.22 ppm. The protons on the nitrophenyl ring are observed as multiplets in the range of 6.74 to 7.97 ppm, with the multiplet at 7.41 ppm corresponding to the protons of the benzyl (B1604629) group. rsc.org

The ¹³C NMR spectrum of 2-(benzyloxy)-4-fluoro-1-nitrobenzene displays signals that are consistent with its structure. The benzylic carbon is found at 71.5 ppm. The carbons of the benzyl group appear in the range of 127.0 to 136.4 ppm. The carbons of the fluoronitrophenyl ring are observed at chemical shifts influenced by the fluorine and nitro substituents, with the carbon attached to the fluorine showing a characteristic splitting. rsc.org

In another derivative, 4-(4-benzyloxyphenyl)-2-nitrophenol , the ¹H NMR is expected to show aromatic proton signals between δ 6.8–7.5 ppm. The phenolic hydroxyl proton typically appears as a broad singlet, the chemical shift of which is solvent-dependent, while the benzyloxy methylene (B1212753) (-CH₂-) protons are anticipated as a singlet around δ 5.0–5.2 ppm. For the ¹³C NMR of this derivative, key peaks are predicted for the carbon bearing the hydroxyl group (C-OH) in the range of δ 155–160 ppm, the aromatic carbons from δ 115–135 ppm, and the benzyloxy methylene carbon (-CH₂-) between δ 70–75 ppm.

Table 1: Representative ¹H and ¹³C NMR Data for Derivatives of 2-(Benzyloxy)-4-nitrophenol

| Compound | Nucleus | Solvent | Chemical Shift (ppm) |

|---|---|---|---|

| 2-(Benzyloxy)-4-fluoro-1-nitrobenzene | ¹H | CDCl₃ | 7.97 (dd, J = 9.1, 5.9 Hz, 1H), 7.41 (ddd, J = 23.5, 17.1, 7.1 Hz, 5H), 6.83 (dd, J = 10.2, 2.6 Hz, 1H), 6.74 (ddd, J = 9.5, 7.1, 2.5 Hz, 1H), 5.22 (s, 2H) |

| ¹³C | CDCl₃ | 165.6 (d, J = 256.1 Hz), 154.2 (d, J = 11.2 Hz), 136.4, 134.8, 128.9, 128.5, 128.2 (d, J = 11.4 Hz), 127.0, 107.7 (d, J = 23.5 Hz), 102.9 (d, J = 26.8 Hz), 71.5 | |

| 2-(benzyloxy)-4-fluoroaniline | ¹H | CDCl₃ | 7.49 – 7.31 (m, 5H), 6.71 – 6.62 (m, 2H), 6.59 – 6.50 (m, 1H), 5.06 (s, 2H), 3.69 (s, 2H) |

Vibrational Spectroscopy Applications (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

For 4-benzyloxy-2-nitroaniline , a structural isomer of the target compound, a detailed vibrational analysis has been performed. nih.gov The FT-IR and FT-Raman spectra were used to study the intramolecular charge transfer from the electron-donating amino group to the electron-accepting nitro group through the π-conjugated system. nih.gov Key vibrational modes include the N-H stretching of the amino group, the asymmetric and symmetric stretching of the nitro group, and the C-O-C stretching of the benzyloxy moiety.

In a related compound, 2,4-dichloro-6-nitrophenol , FT-IR and FT-Raman spectra have been recorded and analyzed with the aid of density functional theory (DFT) calculations. nih.gov The characteristic vibrational bands for the hydroxyl, nitro, and chloro-substituted benzene (B151609) ring were assigned.

For nitrophenol isomers in general, Raman spectroscopy can distinguish between them based on their unique vibrational fingerprints. For instance, o-nitrophenol shows characteristic Raman peaks at 1134 and 1232 cm⁻¹, while p-nitrophenol has distinct peaks at 1167, 1279, 1333, and 1430 cm⁻¹. spectroscopyonline.com The asymmetric and symmetric stretching vibrations of the nitro group are particularly informative. spectroscopyonline.com

Table 2: Key Vibrational Modes for Nitrophenol Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| O-H Stretch (Phenolic) | 3200 - 3600 |

| N-H Stretch (Anilino) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=C Stretch (Aromatic) | 1400 - 1600 |

| NO₂ Asymmetric Stretch | 1500 - 1560 |

| NO₂ Symmetric Stretch | 1300 - 1370 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The compound 4-(benzyloxy)-2-nitrophenol (B132044) is noted as a synthetic building block for fluorescent ion indicators, which implies it possesses relevant photophysical properties. medchemexpress.commedchemexpress.com

The UV-Vis absorption spectra of nitrophenols are influenced by the conjugated system of the benzene ring and the electronic nature of the substituents. The presence of a hydroxyl (electron-donating) and a nitro (electron-withdrawing) group on the benzene ring leads to absorption bands in the UV region. The position of these bands can be affected by the solvent polarity and pH. For p-nitrophenol, an absorption maximum is observed around 320 nm in alkaline medium due to the formation of the nitrophenolate ion, which shifts to around 400 nm in acidic medium. researchgate.net The benzyloxy group in this compound is expected to influence the electronic transitions, likely causing a shift in the absorption maxima compared to unsubstituted nitrophenols.

Fluorescence spectroscopy of nitrophenol derivatives can be complex. While many nitrophenols are non-fluorescent or weakly fluorescent, their derivatives can exhibit fluorescence. For instance, the fluorescence of a coumarin (B35378) derivative is quenched in the presence of p-nitrophenol, a phenomenon that can be used for detection purposes. nih.gov A comprehensive study on 4-benzyloxy-2-nitroaniline has explored its UV-Vis and fluorescence spectra to understand the intramolecular charge transfer interactions. nih.gov

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. The molecular weight of this compound is 245.23 g/mol . lookchem.com

In mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragment ions are detected. For nitrophenols, common fragmentation pathways involve the loss of the nitro group (NO₂) or the hydroxyl group (OH). The mass spectrum of p-nitrophenol, for example, shows a molecular ion peak at m/z 139 and a base peak at m/z 65, along with other fragment ions. libretexts.org

For this compound, a likely fragmentation pattern would involve the cleavage of the benzylic ether bond. The formation of a benzyl cation (C₇H₇⁺) at m/z 91 is a very common fragmentation pathway for compounds containing a benzyl group. Other fragments would arise from the nitrophenol portion of the molecule. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the parent ion and its fragments with high accuracy.

X-ray Diffraction Crystallography for Solid-State Structure Elucidation

X-ray diffraction crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound has not been reported, the structures of several of its derivatives have been determined.

A detailed crystallographic study has been performed on (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol . researchgate.netnih.gov This compound crystallizes in the monoclinic space group P2₁/c. researchgate.netnih.gov Another related compound, 4-Benzyloxy-2-nitroaniline , crystallizes in the monoclinic space group P2₁/c as well. iucr.org The crystal structure of 1-[(3-Benzyloxy-2-nitrophenoxy)methyl]benzene has also been reported, crystallizing in the triclinic space group P-1. iucr.org

Table 3: Crystal Data for Derivatives of this compound

| Compound | (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol | 4-Benzyloxy-2-nitroaniline | 1-[(3-Benzyloxy-2-nitrophenoxy)methyl]benzene |

|---|---|---|---|

| Formula | C₂₀H₁₆N₂O₄ | C₁₃H₁₂N₂O₃ | C₂₀H₁₇NO₄ |

| Mr | 348.35 | 244.25 | 335.35 |

| Crystal system | Monoclinic | Monoclinic | Triclinic |

| Space group | P2₁/c | P2₁/c | P-1 |

| a (Å) | 15.3407 (5) | 5.7578 (12) | 7.6150 (4) |

| b (Å) | 9.5618 (3) | 26.192 (6) | 14.6248 (7) |

| c (Å) | 11.7616 (4) | 7.7338 (16) | 15.2915 (8) |

| α (˚) | 90 | 90 | 94.706 (1) |

| β (˚) | 100.615 (1) | 90.159 (4) | 101.627 (1) |

| γ (˚) | 90 | 90 | 90.572 (1) |

| V (ų) | 1695.72 (10) | 1166.3 (4) | 1661.80 (15) |

| Z | 4 | 4 | 4 |

Molecular Conformation and Intramolecular Interactions

In the solid state, the conformation of a molecule is influenced by both intramolecular and intermolecular forces. In the crystal structure of (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol , the molecule adopts an E conformation about the C=N bond. researchgate.netnih.gov An important intramolecular O-H···N hydrogen bond is present, forming an S(6) ring motif. researchgate.netnih.gov The nitrobenzene (B124822) and benzyloxy rings are not coplanar with the central benzene ring, with dihedral angles of 4.34 (10)° and 27.66 (11)°, respectively. researchgate.netnih.gov

For 1-[(3-Benzyloxy-2-nitrophenoxy)methyl]benzene , the asymmetric unit contains two crystallographically independent molecules which exhibit different conformations. iucr.org In one molecule, the central benzene ring is nearly coplanar with one of the terminal benzene rings, while in the other molecule, the dihedral angles between the rings are more significant. iucr.org

Crystal Packing and Intermolecular Hydrogen Bonding Networks

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions such as hydrogen bonding and π-π stacking. In the crystal of (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol , molecules are linked into zigzag chains along the rsc.org direction via C-H···O hydrogen bonds. researchgate.netnih.gov These chains are further connected through π-π interactions, with an inter-centroid distance of 3.7048 (15) Å, forming slabs parallel to the bc plane. researchgate.netnih.gov

In the crystal structure of 4-Benzyloxy-2-nitroaniline , the packing is stabilized by N-H···O hydrogen bonds and C-H···π interactions. iucr.org The N-H···O hydrogen bonds link the molecules into rows. The crystal packing of 1-[(3-Benzyloxy-2-nitrophenoxy)methyl]benzene is characterized by an inversion dimer linked by a pair of C-H···O hydrogen bonds for one of the independent molecules, and further stabilized by C-H···π and π-π stacking interactions. iucr.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol |

| 2-(benzyloxy)-4-fluoro-1-nitrobenzene |

| 4-(4-benzyloxyphenyl)-2-nitrophenol |

| 2,4-dichloro-6-nitrophenol |

| o-nitrophenol |

| p-nitrophenol |

| 4-benzyloxy-2-nitroaniline |

| 1-[(3-Benzyloxy-2-nitrophenoxy)methyl]benzene |

| 2-(benzyloxy)-4-fluoroaniline |

Pi-Pi Stacking and Other Non-Covalent Interactions in the Solid State

The three-dimensional architecture of organic molecules in the solid state is governed by a variety of non-covalent interactions. mdpi.com These forces, which include hydrogen bonding, π-π stacking, and C-H···π interactions, are crucial for understanding crystal packing and the physical properties of the material. mdpi.comresearchgate.net In the context of this compound and its derivatives, these interactions dictate the supramolecular assembly.

Crystal structure analyses of closely related compounds reveal the significance of these weak forces. For instance, in the crystal structure of (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol, a derivative sharing the benzyloxy and a nitrophenyl moiety, molecules are linked into slabs by a combination of C—H⋯O hydrogen bonds and π–π interactions. researchgate.net The π–π stacking interactions occur between the nitrophenyl groups of adjacent molecules, with a measured inter-centroid distance of 3.7048 (15) Å. researchgate.net Additionally, C—H⋯π interactions are observed within the crystal packing. researchgate.net

Similarly, studies on other nitrophenol-containing structures underscore the role of these interactions. The crystal structure of methyl 4-hydroxy-3-nitrobenzoate features π-stacking interactions between adjacent aromatic rings, with centroid-to-centroid distances of 3.713 (3) Å and 3.632 (3) Å. mdpi.com A cocrystal of 4-nitrophenol (B140041) with 2,1,3-benzoselenadiazole (B1677776) is stabilized by π···π stacking interactions between chains. mdpi.com The introduction of bulky groups can be used as a strategy to sterically suppress strong π–π interactions between aromatic rings, which can be useful in materials science applications. rsc.org The stabilization of polymeric micelles has also been shown to increase with π-π stacking effects introduced by aromatic groups. nih.gov

These non-covalent interactions are fundamental in crystal engineering, allowing for the design of supramolecular structures by choosing precursor molecules with appropriate functional groups capable of forming desired interactions. researchgate.net

Table 1: Examples of Non-Covalent Interactions in Nitrophenol Derivatives

| Compound/System | Interaction Type | Measured Distance (Å) | Reference |

| (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol | π–π stacking | 3.7048 (15) | researchgate.net |

| Methyl 4-hydroxy-3-nitrobenzoate (Molecule A) | π-stacking | 3.713 (3) | mdpi.com |

| Methyl 4-hydroxy-3-nitrobenzoate (Molecule B) | π-stacking | 3.632 (3) | mdpi.com |

| Sulfonamide derivative | π–π stacking | 3.6159 (7) | iucr.org |

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used for studying materials with unpaired electrons. While this compound is not intrinsically paramagnetic, its derivatives, particularly radical anions, can be generated and analyzed by ESR to probe their electronic structure.

The generation of paramagnetic species from nitrophenol compounds is often achieved through electrochemical reduction. researchgate.netresearchgate.netuchile.cl Studies on o-, m-, and p-nitrophenol have shown that their corresponding mono-negative radical ions can be generated at a mercury pool electrode or within a microwave cavity. researchgate.netresearchgate.net These radical anions are typically transient, with reported half-lives of about two seconds, decaying via a first-order reaction. researchgate.netresearchgate.net

ESR spectra of these species provide valuable information, primarily through the analysis of hyperfine coupling constants, which describe the interaction between the unpaired electron and nearby magnetic nuclei (e.g., ¹H and ¹⁴N). uchile.cl For example, the ESR spectrum of the 5-nitropyrimidine (B80762) anion radical was interpreted based on couplings to a nitrogen nucleus, a pair of equivalent protons, three additional nitrogen nuclei, and another proton. uchile.cl The solvent can also significantly influence the ESR spectra; for the m-nitrophenol negative ion, different solvates in a mixed water-dimethylformamide (DMF) solvent were identified, each giving rise to a distinct spectrum. acs.org

In the study of Schiff bases with nitro substituents, anion radicals were generated by electrochemical reduction in dimethyl sulfoxide (B87167) (DMSO) and were found to be moderately stable. uchile.cl The resulting well-resolved ESR spectra allowed for the assignment of hyperfine splitting constants by comparison with similar structures and with the aid of computer simulations. uchile.cl

Table 2: Summary of ESR Observations on Nitrophenol-Related Species

| Compound | Method of Radical Generation | Key Observation | Reference |

| o-, m-, p-Nitrophenol | Electrochemical reduction | Well-resolved EPR spectra of mono-negative ions were obtained. | researchgate.netresearchgate.net |

| Nitrophenol radical ions | Electrochemical reduction | Radical ions decayed by a first-order reaction with a half-life of ~2 seconds. | researchgate.netresearchgate.net |

| m-Nitrophenol | Electrochemical reduction | ESR spectra were sensitive to solvent composition, revealing different solvates. | acs.org |

| Schiff bases with nitro groups | Electrochemical reduction in DMSO | Moderately stable anion radicals were generated, allowing for detailed analysis of hyperfine coupling constants. | uchile.cl |

Thermal Analysis Techniques (TGA, DTA, DTG)

Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Derivative Thermogravimetry (DTG), are essential for characterizing the thermal stability and decomposition profile of chemical compounds. uobaghdad.edu.iq These methods measure changes in physical and chemical properties as a function of temperature.

Detailed analysis of o-nitrophenol shows a single-step thermal degradation pattern. researchgate.net Its decomposition begins at approximately 118°C and concludes around 158°C, resulting in a weight loss of 62.54%. researchgate.net The DTA thermogram for o-nitrophenol displays an endothermic peak at 146.03°C, corresponding to its decomposition, while the DTG curve indicates the maximum rate of decomposition (T_max) occurs at 136.40°C. researchgate.net

In comparison, m-nitrophenol exhibits different thermal behavior. researchgate.net Its thermal degradation starts at a higher temperature of around 193°C and ends at about 233°C, with a weight loss of 60.30%. researchgate.net The DTA thermogram for m-nitrophenol shows two endothermic peaks: one for melting at 97.21°C and a second for decomposition at 217.94°C. researchgate.net The T_max from the DTG curve for the control sample was found to be 209.81°C. researchgate.net For 4-nitrophenol, a study on a composite material containing it reported an initial degradation temperature (T_onset) of 170 °C from TGA analysis. dergipark.org.tr

This comparative data highlights how the position of the nitro and hydroxyl groups on the phenol (B47542) ring significantly influences the thermal stability of the compound.

Table 3: Comparative Thermal Analysis Data for Nitrophenol Isomers

| Parameter | o-Nitrophenol | m-Nitrophenol | Reference(s) |

| TGA Onset Temp. | ~118°C | ~193°C | researchgate.netresearchgate.net |

| TGA End Temp. | ~158°C | ~233°C | researchgate.netresearchgate.net |

| TGA Weight Loss | 62.54% | 60.30% | researchgate.netresearchgate.net |

| DTA Peak (Decomposition) | 146.03°C (endothermic) | 217.94°C (endothermic) | researchgate.netresearchgate.net |

| DTG T_max | 136.40°C | 208.21°C | researchgate.netresearchgate.net |

Computational and Theoretical Chemistry Studies of 2 Benzyloxy 4 Nitrophenol

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on its electronic structure. These calculations solve the Schrödinger equation, albeit with approximations, to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT calculations are used to determine optimized molecular geometry, vibrational frequencies, and electronic properties, which in turn predict the molecule's reactivity and spectroscopic signatures. nih.gov

For molecules structurally similar to 2-(benzyloxy)-4-nitrophenol, such as 4-benzyloxy-2-nitroaniline, DFT has been used extensively. nih.gov In such studies, a basis set like 6-311G(d,p) is often employed to model the molecule's electronic distribution. nih.gov DFT calculations can elucidate the effects of intramolecular charge transfer, for instance, from an electron-donating group to an electron-accepting nitro group through a π-conjugated system. nih.gov

Key reactivity descriptors derived from DFT include:

Molecular Electrostatic Potential (MEP): The MEP surface map identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the nitro group and the phenolic proton would be expected to be primary electrophilic and acidic sites, respectively, while the oxygen atoms and the phenyl rings would represent nucleophilic regions. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. nih.govresearchgate.net

Table 1: Representative DFT-Calculated Reactivity Descriptors (Hypothetical for this compound based on similar compounds)

| Parameter | Predicted Value/Region | Significance |

|---|---|---|

| HOMO Energy | ~ -6.2 eV | Indicates electron-donating capability |

| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | ~ 4.7 eV | Relates to chemical stability and reactivity |

| MEP Negative Region | Oxygen atoms (nitro, ether, hydroxyl) | Sites for electrophilic attack |

Note: The values are illustrative and based on data for structurally related molecules. researchgate.net

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for simplification. uwosh.edu These methods, such as Hartree-Fock (HF), are generally more computationally demanding than DFT but can provide a high degree of accuracy. evitachem.com They are particularly useful for analyzing molecular orbitals (MOs) and understanding electronic transitions. uwosh.educhem-soc.si

Ab initio calculations provide a detailed description of the molecular orbitals, which are mathematical functions describing the wave-like behavior of electrons. Analysis of these orbitals helps in understanding the bonding and electronic structure of this compound.

Key applications include:

Frontier Molecular Orbital (FMO) Analysis: Like with DFT, ab initio methods are used to calculate HOMO and LUMO energies and visualize their spatial distribution. chem-soc.si For this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring and the benzyloxy oxygen, while the LUMO would be concentrated on the electron-withdrawing nitrophenyl moiety. This separation facilitates intramolecular charge transfer (ICT), a key feature of many nitroaromatic compounds. chem-soc.si

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into intra- and intermolecular bonding and interactions. For a molecule like this compound, NBO analysis can quantify the stability arising from hyperconjugative interactions, such as those involving the lone pairs of oxygen atoms and the π-systems of the aromatic rings. It can also identify and characterize hydrogen bonds. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that reveals how the molecule behaves in different environments (e.g., in a solvent or interacting with a protein). researchgate.net

For a flexible molecule like this compound, which has rotational freedom around the ether linkage and the C-O bond, MD simulations are invaluable for:

Solvent Effects: Simulating how the presence of a solvent, like water or ethanol (B145695), affects the molecule's conformation and dynamics.

Flexibility and Stability: Understanding the dynamic behavior and stability of the molecule and its derivatives when bound to a biological target, which is crucial in drug design. researchgate.nettib.eu

Spectroscopic Property Prediction and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to confirm the molecular structure. DFT and ab initio methods are commonly used to calculate the vibrational frequencies (FTIR and Raman), electronic transitions (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.net

For a related compound, 4-benzyloxy-2-nitroaniline, a detailed comparison between theoretical and experimental spectra has been performed. nih.gov The calculated vibrational frequencies are typically scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors in the theoretical model. researchgate.net

Table 2: Comparison of Predicted vs. Experimental Spectroscopic Data (Based on data for analogous compounds)

| Spectroscopic Method | Predicted Data (DFT) | Experimental Data Correlation | Key Assignments |

|---|---|---|---|

| FTIR | Scaled vibrational frequencies (cm⁻¹) | Good agreement with experimental peaks | C-H stretching, NO₂ asymmetric/symmetric stretching, C=C ring stretching, C-O-C stretching |

| UV-Vis | Electronic transition wavelengths (nm) and oscillator strengths | Correlates with absorption maxima (λmax) | π → π* and n → π* transitions associated with the aromatic rings and nitro group |

| ¹H NMR | Chemical shifts (ppm) | Good linear correlation with experimental shifts | Distinct signals for aromatic protons, benzylic protons (CH₂), and phenolic proton (OH) |

This table illustrates the typical correlation found in studies of similar molecules. nih.govresearchgate.net Such comparisons are crucial for validating both the synthesized structure and the computational model used.

Reaction Mechanism Modeling and Energy Profile Elucidation

Computational methods are instrumental in mapping the pathways of chemical reactions. By calculating the energies of reactants, transition states (TS), intermediates, and products, chemists can construct a reaction energy profile. This profile reveals the activation energy (energy barrier) and the thermodynamics of a reaction, providing a deeper understanding of its feasibility and kinetics. whiterose.ac.uk

For this compound, several reactions could be modeled:

Deprotonation: The acidity of the phenolic hydroxyl group can be calculated, and the mechanism of its reaction with a base can be modeled.

Nucleophilic Aromatic Substitution (SNAr): The nitro group activates the aromatic ring, making it susceptible to nucleophilic attack. Computational modeling can explore the energy profile of substituting the nitro group or other leaving groups on the ring, proceeding through a Meisenheimer complex intermediate. lookchem.com

Ether Cleavage: The mechanism for the cleavage of the benzyloxy ether bond under various conditions could be elucidated.

A computed reaction profile typically shows the free energy change as the reaction progresses along a reaction coordinate. The peaks on this profile correspond to high-energy transition states, and the valleys represent stable intermediates. whiterose.ac.uksci-hub.se For example, a study on the formation of quinone methides from related phenols used DFT to calculate the gas-phase energy profile, identifying the key transition states and intermediates involved in the process. acs.org

Molecular Docking and Ligand-Target Interaction Studies (for derivatives)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to drug discovery and helps in understanding the structural basis of a ligand's biological activity. nih.gov While studies may not focus on this compound itself, numerous docking studies have been performed on its derivatives to explore their potential as therapeutic agents. mdpi.comumsha.ac.ir

These studies often involve modifying the core structure to enhance binding affinity and specificity for a biological target. For example, derivatives of 4-(benzyloxy)-2-hydroxybenzaldehyde (B183881), a closely related precursor, have been synthesized and docked into the active sites of various enzymes. researchgate.net

Table 3: Summary of Molecular Docking Studies on Derivatives Related to this compound

| Derivative Class | Target Protein | Key Interactions Observed | Potential Application | Reference |

|---|---|---|---|---|

| 3-(2-aminoheterocycle)-4-benzyloxyphenyl-benzamides | BACE-1 | Hydrogen bonds between the amino group and Asp32; benzyloxy oxygen interacts with Arg235. | Alzheimer's Disease | mdpi.com |

| Schiff base of 4-(benzyloxy)-2-hydroxybenzaldehyde | C. albicans sterol 14-alpha demethylase | Hydrophobic interactions within the active site. | Antifungal Agent | researchgate.net |

| 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles with benzyloxy phenyl moiety | Butyrylcholinesterase (BChE) | Binding to both catalytic and peripheral anionic sites of the enzyme. | Alzheimer's Disease | umsha.ac.ir |

These studies collectively demonstrate that the benzyloxy phenyl moiety is a versatile scaffold. The benzyloxy group often occupies hydrophobic pockets in protein active sites, while the functional groups on the phenol ring (e.g., nitro, hydroxyl, or modified groups) form specific hydrogen bonds or other polar interactions that anchor the ligand and determine its inhibitory activity. mdpi.comresearchgate.nettandfonline.com

Emerging Applications in Organic Synthesis and Medicinal Chemistry Research

A Versatile Synthetic Building Block

The strategic placement of its functional groups makes 2-(Benzyloxy)-4-nitrophenol an exceptionally useful intermediate in multi-step organic syntheses. cymitquimica.com Chemists leverage its reactivity to construct intricate molecular architectures that would be otherwise difficult to access.

Precursor to Fluorescent Ion Indicators

A notable application of this compound is in the synthesis of fluorescent ion indicators. chemsrc.comcymitquimica.commedchemexpress.com These specialized molecules are designed to bind to specific ions, resulting in a measurable change in their fluorescent properties. This allows researchers to detect and quantify the concentration of ions in various biological and environmental samples. The synthesis of these indicators often involves the strategic modification of the this compound backbone. chemsrc.comcymitquimica.commedchemexpress.comtargetmol.com

Intermediate in the Synthesis of Complex Organic Molecules

The compound serves as a crucial intermediate in the assembly of more complex organic molecules. chemsrc.com Its benzyloxy group can act as a protecting group for the phenol (B47542), allowing for selective reactions at other sites of the molecule. researchgate.net The nitro group can be readily reduced to an amino group, which then opens up a plethora of synthetic possibilities for further functionalization. For instance, it has been used in the synthesis of natural products like 2,7-dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DHBOA) and 2,4,7-trihydroxy-2H-1,4-benzoxazin-3(4H)-one (TRIBOA) through selective reductive cyclization. researchgate.net

Building Block for Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. this compound is a valuable starting material for the creation of various heterocyclic systems. targetmol.com The presence of the nitro and hydroxyl groups allows for the construction of fused ring systems through cyclization reactions. The synthesis of diverse nitrogenous heterocycles such as benzimidazoles, benzotriazoles, and quinoxalinones has been achieved using related building blocks, highlighting the potential of this class of compounds. nih.gov

Contributions to Medicinal Chemistry Scaffold Development

The development of new molecular scaffolds is a cornerstone of medicinal chemistry, providing the foundation for the discovery of novel drugs. ekb.egacs.org this compound and its derivatives are proving to be valuable in this endeavor. chemsrc.comlookchem.com

Intermediate for Pharmaceutical Compound Synthesis

The compound is a key intermediate in the synthesis of a variety of pharmaceutical compounds. chemsrc.comlookchem.comlookchem.com Its structural motifs are found in molecules designed to interact with specific biological targets. For example, derivatives of this compound have been utilized in the synthesis of anilide compounds that act as acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors, which are being investigated for their potential role in managing high cholesterol. lookchem.com Furthermore, related benzothiazole (B30560) scaffolds have been developed as potent DNA gyrase inhibitors with activity against clinically relevant bacteria. acs.org The synthesis of 3-(2-aminoheterocycle)-4-benzyloxyphenylbenzamide derivatives as BACE-1 inhibitors for potential Alzheimer's disease therapy also highlights the utility of this chemical framework. nih.gov

Below is a table summarizing some pharmaceutical compounds and their synthetic intermediates, including those related to this compound.

| Pharmaceutical Target/Application | Intermediate Compound | Reference |

| Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors | 2-Nitro-4-(phenylmethoxy)phenol | lookchem.com |

| DNA Gyrase Inhibitors | 4-(benzyloxy)-2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)benzo[d]thiazole-6-carboxylic acid | acs.org |

| BACE-1 Inhibitors | 3-(2-aminoheterocycle)-4-benzyloxyphenylbenzamide derivatives | nih.gov |

| Kinase Inhibitors | 2-(6-(benzyloxy)-1H-benzo[d]imidazol-1-yl)-8-chloroquinoline | acs.org |

Precursor for Novel Biologically Active Molecules